Cas no 2229215-87-4 (3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine)

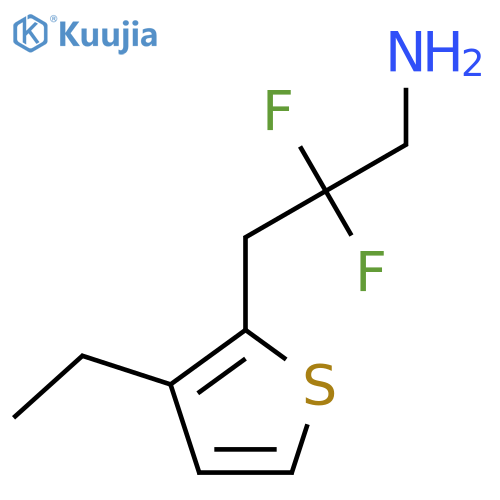

2229215-87-4 structure

商品名:3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine

3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine

- EN300-1968587

- 2229215-87-4

-

- インチ: 1S/C9H13F2NS/c1-2-7-3-4-13-8(7)5-9(10,11)6-12/h3-4H,2,5-6,12H2,1H3

- InChIKey: PCRJXLXUJIIFFQ-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(CC)=C1CC(CN)(F)F

計算された属性

- せいみつぶんしりょう: 205.07367692g/mol

- どういたいしつりょう: 205.07367692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 54.3Ų

3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1968587-0.05g |

3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine |

2229215-87-4 | 0.05g |

$1750.0 | 2023-09-16 | ||

| Enamine | EN300-1968587-1g |

3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine |

2229215-87-4 | 1g |

$2083.0 | 2023-09-16 | ||

| Enamine | EN300-1968587-0.5g |

3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine |

2229215-87-4 | 0.5g |

$2000.0 | 2023-09-16 | ||

| Enamine | EN300-1968587-10g |

3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine |

2229215-87-4 | 10g |

$8961.0 | 2023-09-16 | ||

| Enamine | EN300-1968587-0.1g |

3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine |

2229215-87-4 | 0.1g |

$1834.0 | 2023-09-16 | ||

| Enamine | EN300-1968587-10.0g |

3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine |

2229215-87-4 | 10g |

$8961.0 | 2023-06-03 | ||

| Enamine | EN300-1968587-5g |

3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine |

2229215-87-4 | 5g |

$6043.0 | 2023-09-16 | ||

| Enamine | EN300-1968587-5.0g |

3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine |

2229215-87-4 | 5g |

$6043.0 | 2023-06-03 | ||

| Enamine | EN300-1968587-0.25g |

3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine |

2229215-87-4 | 0.25g |

$1917.0 | 2023-09-16 | ||

| Enamine | EN300-1968587-1.0g |

3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine |

2229215-87-4 | 1g |

$2083.0 | 2023-06-03 |

3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

2229215-87-4 (3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine) 関連製品

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量